Aluminum zirconium pentachlorohydrex Gly

Vue d'ensemble

Description

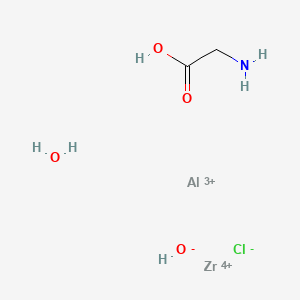

Aluminum zirconium pentachlorohydrex gly is a coordination complex of aluminum zirconium pentachlorohydrate and glycine. It is commonly used as an active ingredient in antiperspirant products due to its ability to obstruct sweat glands and reduce perspiration. The compound is known for its moisture-absorbing properties, making it effective in controlling sweat and odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum zirconium pentachlorohydrex gly is synthesized by reacting aluminum zirconium pentachlorohydrate with glycine. The reaction involves the displacement of water molecules coordinated to the metal ions by glycine. The aluminum-to-zirconium atomic ratios typically range between 6.0:1 and 10.0:1, while the aluminum plus zirconium-to-chloride atomic ratios range between 2.1:1 and 1.51:1 .

Industrial Production Methods: In industrial settings, the compound is produced by dissolving aluminum zirconium pentachlorohydrate in a solvent such as water, propylene glycol, or dipropylene glycol. Glycine or its derivatives (e.g., calcium glycinate, magnesium glycinate, potassium glycinate, sodium glycinate, or zinc glycinate) are then added to the solution. The mixture is heated to facilitate the displacement of water molecules by glycine, resulting in the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum zirconium pentachlorohydrex gly primarily undergoes coordination reactions due to the presence of metal ions and glycine. It can also participate in hydrolysis reactions when exposed to water, leading to the release of aluminum and zirconium ions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent for hydrolysis reactions. The reaction typically occurs under mild conditions, such as room temperature.

Coordination Reactions: Glycine and its derivatives are common reagents used in coordination reactions with aluminum zirconium pentachlorohydrate.

Major Products Formed:

Hydrolysis: The hydrolysis of this compound results in the formation of aluminum and zirconium hydroxides, along with the release of glycine.

Coordination Reactions: The primary product is this compound, with glycine displacing water molecules coordinated to the metal ions

Applications De Recherche Scientifique

Chemistry: Aluminum zirconium pentachlorohydrex gly is studied for its coordination chemistry and the interactions between metal ions and amino acids

Biology and Medicine: In the field of biology and medicine, the compound is primarily used in antiperspirant formulations to reduce sweat production and control body odor. Its effectiveness in blocking sweat glands makes it a valuable ingredient in personal care products .

Industry: Its ability to form stable complexes with glycine and other amino acids makes it useful in various industrial applications .

Mécanisme D'action

The primary mechanism of action of aluminum zirconium pentachlorohydrex gly involves the formation of a polymer complex that blocks sweat glands. When applied to the skin, the compound diffuses into the sweat ducts and forms a colloidal plug, preventing sweat from reaching the surface. This blockage reduces perspiration and helps control body odor. The anhydrous form of the compound also absorbs moisture, enhancing its antiperspirant properties .

Comparaison Avec Des Composés Similaires

Aluminum zirconium tetrachlorohydrex gly: This compound is also used as an antiperspirant and functions similarly by blocking sweat glands. .

Aluminum zirconium trichlorohydrex gly: Another antiperspirant compound with a different composition and ratio of aluminum, zirconium, and chloride ions.

Aluminum zirconium octachlorohydrex gly: This compound has a higher chloride content and is used for its enhanced moisture-absorbing properties.

Uniqueness: Aluminum zirconium pentachlorohydrex gly is unique due to its specific aluminum-to-zirconium and aluminum plus zirconium-to-chloride ratios. These ratios contribute to its effectiveness as an antiperspirant and its ability to form stable complexes with glycine. The presence of glycine enhances its moisture-absorbing properties, making it a preferred choice in many personal care products .

Activité Biologique

Aluminum zirconium pentachlorohydrex gly (AZPG) is a coordination complex primarily used as an active ingredient in antiperspirants. It is derived from aluminum zirconium pentachlorohydrate and glycine, and its biological activity is primarily associated with its ability to inhibit sweat production through a mechanism involving the occlusion of sweat ducts.

AZPG functions by forming a gel-like structure upon contact with skin, which creates a physical barrier that blocks the sweat glands. This occlusion prevents perspiration from reaching the skin surface, thus reducing moisture and odor. The efficacy of AZPG is attributed to its unique chemical structure, which allows it to absorb moisture effectively and form stable gels at physiological pH levels.

Key Points:

- Chemical Composition : Coordination complex of aluminum zirconium pentachlorohydrate and glycine.

- Mechanism : Blocks sweat ducts by forming a viscous gel that occludes pores.

- Efficacy : Demonstrated effectiveness in reducing sweat production and controlling body odor.

Efficacy Studies

A study published in Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Actives indicated that AZPG, along with other aluminum salts, exhibited significant antiperspirant activity. The study highlighted that AZPG forms highly viscous gels at pH levels typically found on human skin, enhancing its occlusive properties .

Comparative Analysis

Comparative studies have shown that AZPG is more effective than traditional aluminum chloride formulations due to its ability to maintain gel stability across varying pH levels. These findings suggest that AZPG could be engineered for improved performance in antiperspirant formulations, particularly under conditions that mimic real-world use .

Clinical Observations

In clinical trials assessing the safety and efficacy of AZPG in antiperspirants:

- Participants reported a significant reduction in sweating compared to placebo products.

- No serious adverse effects were documented, although mild skin irritation was noted in some cases .

Long-term Use

A case-control study examined the long-term use of aluminum-based antiperspirants, including those containing AZPG. While concerns about potential links to breast cancer have been raised, this study found no significant evidence supporting such claims. Instead, it highlighted the low cancer risk associated with AZPG when used as directed .

Safety Profile

AZPG has been evaluated for safety in various studies:

- Toxicity : Generally low toxicity with minimal systemic absorption when applied topically.

- Skin Reactions : Some users may experience localized irritation; however, these instances are rare and often associated with improper application techniques .

- Regulatory Status : Approved for use in over-the-counter (OTC) products by health authorities, including the FDA.

Data Table: Comparative Efficacy of Antiperspirant Ingredients

| Ingredient | Mechanism of Action | Efficacy Rating | Safety Profile |

|---|---|---|---|

| This compound | Gel formation blocking sweat ducts | High | Low |

| Aluminum Chloride | Direct blockage of sweat glands | Medium | Moderate |

| Aluminum Hydroxide | Neutralizes stomach acid | Low | Low |

Propriétés

IUPAC Name |

aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.Al.ClH.2H2O.Zr/c3-1-2(4)5;;;;;/h1,3H2,(H,4,5);;1H;2*1H2;/q;+3;;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANSMZYIOPJFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.O.[OH-].[Al+3].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8AlClNO4Zr+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134375-99-8, 134910-86-4, 174514-58-0, 90604-80-1, 125913-22-6 | |

| Record name | Aluminum zirconium trichlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134375998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium tetrachlorohydrex gly [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134910864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium octachlorohydrex gly [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium trichlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum zirconium tetrachlorohydrex gly | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum Zirconium Pentachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Trichlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Tetrachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum Zirconium Octachlorohydrex Gly | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O386558JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM TRICHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T27D6T99LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM OCTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9D3YP29MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM ZIRCONIUM PENTACHLOROHYDREX GLY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94703016SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.